molecular formula C15H20N2O4 B354708 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 908492-44-4

4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No.: B354708
CAS No.: 908492-44-4
M. Wt: 292.33g/mol
InChI Key: IKSWZLJJGBTXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid is systematically named according to IUPAC guidelines as 4-[4-(butylcarbamoyl)anilino]-4-oxobutanoic acid . This nomenclature reflects its structural components:

  • A butanoic acid backbone (four-carbon chain with a terminal carboxylic acid group).
  • A 4-oxo substituent at position 4 of the butanoic acid.
  • An anilino group (phenylamine derivative) attached to the 4-oxo position.
  • A butylcarbamoyl group (butyl-substituted amide) linked to the para position of the anilino ring.

The molecular formula is C₁₅H₂₀N₂O₄ , with a molecular weight of 292.33 g/mol . Synonyms include 3-{[4-(butylcarbamoyl)phenyl]carbamoyl}propanoic acid and 4-((4-(Butylcarbamoyl)phenyl)amino)-4-oxobutanoic acid, which emphasize its amide and carboxylic acid functionalities.

Table 1: Key Molecular Identifiers

Property Value Source
IUPAC Name 4-[4-(butylcarbamoyl)anilino]-4-oxobutanoic acid
Molecular Formula C₁₅H₂₀N₂O₄
Molecular Weight 292.33 g/mol
SMILES CCCCNC(=O)C₁=CC=C(C=C₁)NC(=O)CCC(=O)O

Molecular Architecture: Functional Group Analysis

The compound’s structure is characterized by three primary functional groups:

  • Butanoic Acid Core : A four-carbon chain terminating in a carboxylic acid group (–COOH) at position 1.
  • 4-Oxo Substituent : A ketone group (=O) at position 4 of the butanoic acid backbone, forming a γ-keto acid.
  • N-Substituted Amide Linkage : The 4-oxo group is bonded to an anilino moiety, which is further substituted at the para position with a butylcarbamoyl group (–NHC(O)NH–C₄H₉).

The amide bonds (N–C=O) at both the anilino and butylcarbamoyl positions create a planar geometry, facilitating resonance stabilization. The aromatic ring introduces rigidity, while the butyl chain contributes hydrophobic character.

Comparative Structural Analysis with Related Butanoic Acid Derivatives

Table 2: Structural Comparison with Analogous Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Source
This compound C₁₅H₂₀N₂O₄ Butylcarbamoyl-anilino, γ-keto acid 292.33
4-Anilino-4-oxobutanoic acid C₁₀H₁₁NO₃ Anilino, γ-keto acid 193.20
4-((4-Aminobutyl)amino)-4-oxobutanoic acid C₈H₁₆N₂O₃ Primary amine, γ-keto acid 188.22

Key differences include:

  • Substituent Complexity : The target compound’s butylcarbamoyl group introduces steric bulk and hydrophobicity absent in simpler analogs like 4-anilino-4-oxobutanoic acid.
  • Electronic Effects : The electron-withdrawing amide groups in the target compound reduce electron density on the aromatic ring compared to derivatives with alkylamino substituents.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are limited in the literature, its 3D conformational preferences can be inferred from related structures:

  • The amide linkages likely adopt trans configurations to minimize steric clash, as seen in similar γ-keto acid derivatives.
  • The butyl chain may exhibit gauche conformations due to rotational flexibility around C–C bonds.
  • Hydrogen bonding between the carboxylic acid (–COOH) and amide (–NH–) groups could stabilize a planar geometry in the solid state.

Figure 1: Predicted Conformational Features

  • Planar Amide Bonds : Stabilized by resonance.
  • Flexible Butyl Chain : Multiple rotational isomers possible.
  • Carboxylic Acid Dimerization : Potential for intermolecular H-bonding.

Properties

IUPAC Name

4-[4-(butylcarbamoyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSWZLJJGBTXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid typically involves the following steps:

    Formation of the Butylamino Group: The initial step involves the reaction of butylamine with a suitable carbonyl compound to form the butylamino group.

    Attachment to Aniline: The butylamino group is then attached to an aniline derivative through a condensation reaction, forming the butylaminoanilino intermediate.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid exhibit significant anti-inflammatory properties. Research focusing on related compounds has demonstrated their effectiveness in reducing inflammation in various biological models. For instance, a study published in Chimica Techno Acta highlighted the synthesis of similar dioxobutanoic acid derivatives that showed pronounced anti-inflammatory activity, suggesting a promising avenue for further exploration of this compound in treating inflammatory diseases .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound may possess analgesic properties. Research into structurally similar compounds has revealed potential for pain relief, indicating that this compound could be developed into a novel analgesic agent .

Photonic Applications

Luminescent Materials

The compound's structural features make it a candidate for photonic applications. Studies on related compounds have shown that modifications can lead to enhanced luminescent properties, which are valuable in the development of optical devices. For example, research has focused on synthesizing luminescent molecular crystals based on similar oxobutanoic acid derivatives, which could pave the way for applications in light-emitting diodes (LEDs) and other optoelectronic devices .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.

Case Studies and Research Findings

Study Focus Findings
Bobrovskaya et al. (2022)Anti-inflammatory activityReported significant reduction in inflammation markers using derivatives related to oxobutanoic acids .
Gunina et al. (2022)Luminescent propertiesDemonstrated the potential for developing luminescent materials from oxobutanoic acid derivatives .
Sobin et al. (2021)Hemostatic activityHighlighted the hemostatic and anti-inflammatory effects of similar compounds, suggesting broader therapeutic potential .

Mechanism of Action

The mechanism of action of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may:

Comparison with Similar Compounds

Substituent Positional Isomers

  • 4-{3-[(Butylamino)carbonyl]anilino}-4-oxobutanoic Acid Structure: The butylamino carbonyl group is at the meta (3-) position of the aniline ring.

Alkyl Chain Length Variations

  • 4-oxo-4-{4-[(propylamino)carbonyl]anilino}butanoic Acid Structure: Propylamino group (-CONH-C₃H₇) instead of butyl. Molecular Formula: C₁₄H₁₈N₂O₄ (MW: 278.30 g/mol).
  • 4-{3-[(isopropylamino)carbonyl]anilino}-4-oxobutanoic Acid Structure: Branched isopropylamino group (-CONH-CH(CH₃)₂). Molecular Formula: C₁₂H₁₅N₂O₄ (MW: 237.26 g/mol). Impact: Branching increases steric hindrance, possibly limiting interactions with flat binding pockets .

Functional Group Modifications

  • 4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic Acid Structure: 2-Methoxyethylamino group (-CONH-CH₂CH₂-OCH₃). Molecular Formula: C₁₄H₁₈N₂O₅ (MW: 294.30 g/mol). Impact: Ether oxygen introduces polarity, enhancing solubility and hydrogen-bonding capacity .
  • 4-{[5-(butyrylamino)-2-chlorophenyl]amino}-4-oxobutanoic Acid Structure: Chlorine atom at the 2-position and butyrylamino (-NHCO-C₃H₇) at the 5-position. Molecular Formula: C₁₄H₁₇ClN₂O₄ (MW: 312.76 g/mol).

Aromatic and Heterocyclic Derivatives

  • 4-(benzylamino)-4-oxobutanoic Acid Structure: Benzylamino group (-NH-CH₂C₆H₅) instead of butylamino carbonyl. Molecular Formula: C₁₁H₁₃NO₃ (MW: 207.23 g/mol).
  • 2-(Butylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic Acid Structure: Difluoromethoxy (-O-CF₂H) group on the phenyl ring. Molecular Formula: C₁₅H₂₀F₂N₂O₄ (MW: 330.33 g/mol). Impact: Fluorine atoms improve metabolic stability and bioavailability due to reduced oxidative metabolism .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Features
4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid C₁₅H₂₀N₂O₄ 292.34 Para-butylamino carbonyl
4-oxo-4-{4-[(propylamino)carbonyl]anilino}butanoic acid C₁₄H₁₈N₂O₄ 278.30 Propylamino group
4-{3-[(isopropylamino)carbonyl]anilino}-4-oxobutanoic acid C₁₂H₁₅N₂O₄ 237.26 Branched isopropylamino group
4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid C₁₄H₁₈N₂O₅ 294.30 Methoxyethylamino group
4-{[5-(butyrylamino)-2-chlorophenyl]amino}-4-oxobutanoic acid C₁₄H₁₇ClN₂O₄ 312.76 Chlorine + butyrylamino
4-(benzylamino)-4-oxobutanoic acid C₁₁H₁₃NO₃ 207.23 Benzylamino group
4-Anilino-4-oxobutanoic acid (Parent compound) C₁₀H₁₁NO₃ 193.20 No alkyl/functional group substitutions

Key Findings and Implications

Chain Length and Branching :

  • Longer alkyl chains (e.g., butyl vs. propyl) enhance lipophilicity but may reduce solubility. Branched chains (e.g., isopropyl) introduce steric effects that can hinder molecular interactions .

Polar Functional Groups: Methoxy or ether-containing groups (e.g., 2-methoxyethylamino) improve solubility and hydrogen-bonding capacity, beneficial for aqueous applications .

Aromatic Modifications :

  • Benzyl or difluoromethoxy groups enhance π-π interactions and metabolic stability, respectively, making them valuable in drug design .

Biological Activity

4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid (CAS Number: 908492-44-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₀N₂O₄
  • Molecular Weight : 292.33 g/mol
  • Structure : The compound features an anilino group linked to a butanoic acid derivative, which is significant for its biological interactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of similar oxobutanoic acid derivatives. For instance, compounds with structural similarities have shown efficacy in reducing inflammation markers in vitro and in vivo. The anti-inflammatory mechanisms typically involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Study ReferenceCompound TestedObserved ActivityMechanism
4-Oxobutanoic derivativesSignificant reduction in inflammationInhibition of NF-kB signaling
Various oxobutanoic acidsAnti-inflammatory effectsCytokine modulation

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. Compounds in this class have demonstrated activity against a range of bacteria and fungi, suggesting a mechanism that may involve disruption of microbial cell membranes or interference with metabolic pathways.

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Modulation of Cell Signaling Pathways : By affecting pathways such as NF-kB, the compound can alter the expression of genes involved in inflammation and immune responses.
  • Membrane Disruption : In antimicrobial applications, the interaction with microbial membranes can lead to cell lysis.

Case Study 1: Anti-inflammatory Effects

A study published in Pharmaceutical Chemistry Journal evaluated the anti-inflammatory effects of structurally similar compounds. The results indicated that these compounds significantly reduced edema in animal models, supporting their potential use in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of oxobutanoic acid derivatives demonstrated promising results against multi-drug resistant strains of bacteria. These findings suggest that modifications to the oxobutanoic structure can enhance antimicrobial potency, making it a candidate for further development.

Q & A

Q. What are the established synthetic routes for 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid, and what are their advantages?

The compound is typically synthesized via a multi-step process involving:

  • Step 1 : Formation of the butylamino-carbonyl aniline intermediate through coupling reactions (e.g., carbodiimide-mediated amidation between butylamine and activated carbonyl derivatives) .
  • Step 2 : Introduction of the 4-oxobutanoic acid moiety via nucleophilic substitution or condensation reactions.
  • Key Purification Methods : Column chromatography (silica gel, gradient elution) or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) . Advantages include modularity for structural analogs, though yields may vary depending on steric hindrance from the butyl group.

Q. How is this compound structurally characterized, and what analytical techniques are critical?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the butylamino-carbonyl group (δ ~6.8–7.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons) and the 4-oxobutanoic acid backbone (δ ~2.5–3.5 ppm for methylene groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Used for absolute configuration determination in related analogs .

Q. What preliminary biological activities have been reported for similar 4-oxobutanoic acid derivatives?

Derivatives with analogous structures exhibit:

  • Antimicrobial Activity : MIC values in the range of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Enzyme Inhibition : Inhibition of kinases or proteases via competitive binding at active sites .
  • Metal Coordination : Potential for forming complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), enhancing bioactivity in redox-mediated pathways .

Advanced Research Questions

Q. How can solubility challenges for this compound in biological assays be methodologically addressed?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as sodium/potassium salts via neutralization of the carboxylic acid group .
  • Nanoparticle Encapsulation : Polymeric nanoparticles (PLGA or chitosan-based) improve bioavailability in in vivo studies .
  • Critical Note : Solubility must be validated via HPLC-UV to ensure compound stability .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Catalytic Optimization : Use of HOBt/DMAP to suppress racemization during amide bond formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for condensation steps while maintaining >85% yield .
  • In-Line Monitoring : FTIR or LC-MS tracks intermediate formation, minimizing side reactions .

Q. How can contradictions in reported bioactivity data for 4-oxobutanoic acid derivatives be resolved?

  • Meta-Analysis Framework : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, IC50_{50} variations may arise from differences in ATP concentrations in kinase assays .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding affinities or CRISPR-edited cell lines to confirm target specificity .
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., fluorine vs. methyl groups) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.